molecular formula C23H23ClN2O3S B11116287 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B11116287
M. Wt: 443.0 g/mol
InChI Key: HQIRNMFWTJWGGE-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is a complex organic compound that features a piperidine ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone typically involves multiple steps, including the formation of the piperidine and thiazole rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with a simpler structure.

    1-(2-hydroxy-4-methoxyphenyl)ethanone: Shares some structural features but lacks the piperidine and thiazole rings.

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C23H23ClN2O3S/c1-29-20-4-2-3-16(13-20)22-25-19(15-30-22)14-21(27)26-11-9-23(28,10-12-26)17-5-7-18(24)8-6-17/h2-8,13,15,28H,9-12,14H2,1H3

InChI Key

HQIRNMFWTJWGGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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